(R)-Pioglitazone-d1
Description
Theoretical Framework of Deuterium (B1214612) Isotope Effects in Medicinal Chemistry
The substitution of hydrogen with deuterium, while a minimal structural alteration, can have a profound impact on a drug's behavior in the body. nih.gov This is primarily due to the deuterium kinetic isotope effect (KIE), a phenomenon that has been a cornerstone of physical organic chemistry for studying reaction mechanisms. nih.govportico.org
Principles of Kinetic Isotope Effects and Their Application in Drug Design
The kinetic isotope effect arises from the difference in mass between hydrogen and deuterium. portico.org The carbon-deuterium (C-D) bond is stronger and has a higher vibrational energy than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. nih.govselvita.comneulandlabs.com In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the breaking of a C-H bond as a rate-determining step. tandfonline.comjuniperpublishers.com
By strategically replacing a hydrogen atom at a site of metabolic oxidation with a deuterium atom, the rate of metabolism at that position can be significantly slowed. nih.govtandfonline.com This can lead to a number of desirable outcomes in drug design, including:
Increased drug half-life: A slower rate of metabolism can prolong the presence of the active drug in the bloodstream, potentially allowing for less frequent dosing. wikipedia.org
Improved bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation. acs.org
Reduced formation of toxic metabolites: Deuteration can alter metabolic pathways, sometimes "shunting" metabolism away from the formation of undesirable or toxic byproducts. nih.govjuniperpublishers.com
Deuterium Substitution as a Strategy for Modulating Drug Metabolism and Pharmacokinetics
The application of deuterium substitution to modulate drug metabolism and pharmacokinetics has been a subject of research for several decades. nih.govacs.org The primary goal is to improve a drug's therapeutic profile by fine-tuning its absorption, distribution, metabolism, and excretion (ADME) properties.
The success of this strategy is highly dependent on the specific drug and the site of deuteration. It is most effective when metabolism at a particular site is a major clearance pathway and the C-H bond cleavage is the rate-limiting step of that metabolic reaction. tandfonline.com However, it is important to note that the effects of deuteration are not always predictable and must be determined empirically for each compound. tandfonline.comjuniperpublishers.com In some cases, blocking one metabolic pathway may lead to an increase in metabolism at another site, an effect known as "metabolic switching". tandfonline.com
Rationale for Developing Deuterated Analogs of Thiazolidinediones (TZDs)
Thiazolidinediones (TZDs) are a class of drugs that have been used in the treatment of type 2 diabetes. Pioglitazone (B448) is a well-known member of this class. nih.gov However, its use has been associated with certain side effects. nih.govassumption.edu Pioglitazone is a racemic mixture, meaning it consists of two enantiomers, (R)-pioglitazone and (S)-pioglitazone, which are mirror images of each other and interconvert in the body. nih.gov
Research has suggested that the therapeutic benefits and the adverse effects of pioglitazone may be attributable to different enantiomers. nih.govassumption.edu Specifically, the (S)-enantiomer is believed to be primarily responsible for the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with side effects like weight gain and edema. nih.govassumption.edu The (R)-enantiomer, on the other hand, is thought to contribute significantly to the desired therapeutic effects on nonalcoholic steatohepatitis (NASH) with little to no PPARγ activity. nih.gov
The development of a deuterated analog of the (R)-enantiomer aims to stabilize it and prevent its conversion to the (S)-enantiomer. nih.gov By selectively administering the deuterium-stabilized (R)-enantiomer, the goal is to retain the therapeutic efficacy of pioglitazone while minimizing the side effects associated with the (S)-enantiomer. nih.govassumption.edu
Definition and Structural Specificity of (5R)-Deuteropioglitazone
(5R)-Deuteropioglitazone, also known as PXL065 or DRX-065, is the deuterium-stabilized (R)-enantiomer of pioglitazone. wikipedia.orgnih.gov The key structural feature of this compound is the replacement of the hydrogen atom at the chiral center (the fifth carbon of the thiazolidinedione ring) with a deuterium atom. nih.gov This specific placement of deuterium stabilizes the (R)-configuration, thereby limiting its interconversion to the (S)-enantiomer. nih.gov
The chemical structure of (5R)-Deuteropioglitazone is (5R)-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-5-deuterio-2,4-thiazolidinedione.
| Attribute | Description |
|---|---|
| Chemical Name | (5R)-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-5-deuterio-2,4-thiazolidinedione |
| Synonyms | PXL065, DRX-065 |
| Key Structural Feature | Deuterium atom at the chiral center (C5) of the thiazolidinedione ring |
| Stereochemistry | (R)-enantiomer |
Historical Trajectory and Evolution of Deuterated Drug Research
The concept of using deuterium in drug design is not new, with initial studies dating back to the 1960s. nih.govnih.govresearchgate.net Early research explored the effects of deuteration on various classes of drugs, including anesthetics and antibiotics. scirp.org The first patents for deuterated molecules were granted in the 1970s. nih.govwikipedia.org However, it took several decades for the first deuterated drug to gain regulatory approval. wikipedia.org
A significant milestone was the U.S. Food and Drug Administration (FDA) approval of deutetrabenazine in 2017, the first deuterated drug to be marketed. nih.govassumption.eduscirp.orgnih.govresearchgate.netresearcher.lifeunibestpharm.com This approval revitalized interest in the field and established the "deuterium switch" as a viable strategy for drug development. nih.govnih.gov More recently, the focus has expanded from creating deuterated versions of existing drugs to incorporating deuterium in the discovery of new chemical entities. nih.gov The approval of deucravacitinib (B606291) in 2022 marked the first de novo deuterated drug to receive FDA approval. nih.gov This evolution highlights the growing recognition of deuterium's potential to create improved medicines with better pharmacokinetic profiles and enhanced safety. nih.govunibestpharm.com
| Time Period | Key Developments | References |
|---|---|---|
| 1960s | Initial in vitro studies on deuterated versions of drugs like morphine. | nih.govnih.govportico.orgresearchgate.net |
| 1970s | First patents granted for deuterated molecules. A deuterated alanine (B10760859) compound enters Phase IIb clinical trials. | nih.govportico.orgnih.govwikipedia.org |
| 2017 | FDA approves the first deuterated drug, deutetrabenazine. | nih.govassumption.eduscirp.orgnih.govresearchgate.netresearcher.lifeunibestpharm.com |
| 2022 | FDA approves the first de novo deuterated drug, deucravacitinib. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1259828-75-5 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5R)-5-deuterio-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D |
InChI Key |
HYAFETHFCAUJAY-VHLRUQIKSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DRX-065; DRX 065; DRX065; deuterated R-enantiomer of pioglitazone. |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of 5r Deuteropioglitazone As a Peroxisome Proliferator Activated Receptor Gamma Pparγ Agonist
Elucidation of PPARγ Binding and Activation Mechanisms
The interaction of thiazolidinediones with PPARγ is central to their therapeutic effects. PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govnih.gov Upon activation by an agonist, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent regulation of target gene transcription. nih.govresearchgate.net
Ligand-Receptor Interaction Dynamics
The binding of agonists to the PPARγ ligand-binding domain (LBD) is a critical initiating step. nih.gov The LBD of PPARγ possesses a large, Y-shaped binding pocket, which allows it to accommodate a variety of ligands. nih.govbiorxiv.org For thiazolidinediones like pioglitazone (B448), the characteristic head group forms hydrogen bonds with specific amino acid residues within the LBD, such as Tyr473 in helix 12, which stabilizes the active conformation of the receptor. nih.gov This conformational change facilitates the dissociation of corepressor molecules and the recruitment of coactivator complexes, which are essential for initiating the transcription of target genes. nih.govresearchgate.net
Stereoselective Engagement with PPARγ Isoforms
Research indicates a significant difference in how the (R) and (S) enantiomers of pioglitazone interact with PPARγ. In vitro studies have shown that the (S)-enantiomer is the primary binder and activator of PPARγ, while the (R)-enantiomer, (5R)-Deuteropioglitazone, exhibits minimal to no direct PPARγ agonism. nih.govnih.gov This stereoselectivity is a key aspect of its pharmacological profile. By stabilizing the (R)-enantiomer, (5R)-Deuteropioglitazone is designed to leverage non-PPARγ mediated mechanisms, such as inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), while minimizing the direct PPARγ activation associated with the (S)-enantiomer. nih.govpatsnap.com There are two main isoforms of PPARγ, PPARγ1 and PPARγ2, which differ in their N-terminal region due to alternative splicing. proteopedia.org PPARγ2 is more specific to adipose tissue and has a higher potency for adipogenesis. proteopedia.org
Transcriptional Regulation of Genes Involved in Glucose and Lipid Metabolism
Activation of PPARγ by its agonists leads to broad changes in the expression of genes that are critical for managing glucose and lipid levels in the body. nih.govmdpi.com This transcriptional control is the foundation of the metabolic benefits observed with PPARγ-activating drugs.
Modulation of Gene Expression Profiles in Target Tissues
PPARγ is highly expressed in adipose tissue, where it acts as a master regulator of adipogenesis. nih.govmdpi.com It is also found in other metabolically active tissues such as the liver, skeletal muscle, and heart. mdpi.com Upon activation, PPARγ, in a heterodimer with the retinoid X receptor (RXR), binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.govcreative-diagnostics.com This binding initiates the transcription of numerous genes involved in metabolic processes. nih.gov
In adipose tissue, PPARγ activation upregulates genes involved in fatty acid uptake, triglyceride storage, and adipocyte differentiation, such as lipoprotein lipase (B570770) (LPL) and fatty acid binding protein (aP2). proteopedia.orgmdpi.com In the liver, while direct effects can be complex and diet-dependent, PPARγ activation generally influences genes related to lipid metabolism. nih.gov Studies have shown that pioglitazone treatment can alter the expression of a wide array of genes in adipose tissue, including those encoding for proteins involved in mitochondrial function. nih.govnih.gov
| Gene | Function | Effect of PPARγ Activation | Target Tissue(s) |
|---|---|---|---|
| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins | Upregulation | Adipose Tissue |
| Adipocyte Fatty Acid Binding Protein (aP2/FABP4) | Intracellular fatty acid transport | Upregulation | Adipose Tissue |
| GLUT4 | Insulin-regulated glucose transporter | Upregulation | Adipose Tissue, Skeletal Muscle |
| Adiponectin | Hormone regulating glucose and fatty acid metabolism | Upregulation | Adipose Tissue |
| Acyl-CoA Oxidase | First step of peroxisomal beta-oxidation | Upregulation | Liver |
Downstream Signaling Pathways Influenced by PPARγ Activation
The activation of PPARγ by agonists sets off a cascade of downstream signaling events. One of the key pathways influenced is the insulin (B600854) signaling pathway. By promoting the expression of genes like GLUT4, PPARγ activation enhances the uptake of glucose into cells in response to insulin. mdpi.com Furthermore, PPARγ activation can increase the expression of adiponectin, a hormone that improves insulin sensitivity in peripheral tissues. patsnap.commdpi.com
PPARγ also plays a role in regulating mitochondrial biogenesis and function, primarily through the activation of PGC-1α, a master regulator of these processes. mdpi.comresearchgate.net This leads to increased fatty acid oxidation and energy expenditure. mdpi.com Additionally, some PPARγ ligands, including thiazolidinediones, can activate G protein-coupled receptor 40 (GPR40), which can further modulate PPARγ signaling pathways. nih.gov
Cellular Effects on Insulin Sensitivity and Glucose Homeostasis Mechanisms
By increasing the expression of the GLUT4 transporter in adipose tissue and skeletal muscle, PPARγ activation facilitates the movement of glucose from the bloodstream into these cells, a key step in lowering blood glucose levels. mdpi.comnih.gov This is a fundamental mechanism by which these agents enhance insulin sensitivity.
| Cellular Effect | Mechanism | Outcome |
|---|---|---|
| Increased Glucose Uptake | Upregulation of GLUT4 expression in adipose tissue and skeletal muscle. | Lowered blood glucose levels and improved insulin sensitivity. |
| Enhanced Adipocyte Differentiation | Activation of adipogenic genes. | Increased capacity for safe lipid storage in subcutaneous adipose tissue. |
| Increased Adiponectin Secretion | Upregulation of adiponectin gene expression in adipose tissue. | Improved systemic insulin sensitivity and reduced inflammation. |
| Modulation of Hepatic Glucose Production | Indirect effects via adiponectin and changes in fatty acid flux. | Decreased hepatic glucose output. |
Glucose Transporter Expression and Function
The classical mechanism for improving insulin sensitivity by PPARγ agonists involves the transcriptional upregulation of genes like SLC2A4, which encodes the GLUT4 glucose transporter. mdpi.com This increases glucose uptake into skeletal muscle and adipose tissue. mdpi.com
For (5R)-Deuteropioglitazone, the effects on glucose transporter expression and function are not driven by PPARγ agonism. Instead, its primary action as an inhibitor of the mitochondrial pyruvate carrier (MPC) influences cellular metabolism more directly. By limiting the transport of pyruvate into the mitochondria, (5R)-Deuteropioglitazone alters the cell's metabolic state. While direct studies detailing the specific impact of PXL065 on GLUT4 expression are limited, its parent compound, pioglitazone, is known to increase the expression of both GLUT1 and GLUT4. mdpi.com However, this effect in pioglitazone is largely attributed to its PPARγ activity, a pathway intentionally minimized in (5R)-Deuteropioglitazone. nih.govmdpi.com The metabolic shifts induced by MPC inhibition may indirectly influence glucose uptake, but this occurs independently of direct PPARγ-mediated gene transcription.
Regulation of Hepatic Gluconeogenesis
Hepatic gluconeogenesis, the process of generating glucose in the liver from non-carbohydrate sources, is a key process in glucose homeostasis and is often dysregulated in type 2 diabetes. nih.govmhmedical.com PPARγ agonists can indirectly influence hepatic gluconeogenesis, primarily by improving insulin sensitivity in peripheral tissues, which reduces the insulin resistance that drives excessive glucose production in the liver.
(5R)-Deuteropioglitazone's role in regulating hepatic gluconeogenesis is directly linked to its inhibition of the mitochondrial pyruvate carrier (MPC). nih.gov Pyruvate is a primary substrate for gluconeogenesis. mhmedical.comslideshare.net By inhibiting MPC, (5R)-Deuteropioglitazone limits the entry of pyruvate into the mitochondrial matrix, where the first key step of gluconeogenesis occurs (the conversion of pyruvate to oxaloacetate by pyruvate carboxylase). mhmedical.comslideshare.net This direct, non-genomic mechanism reduces the substrate availability for glucose production. Preclinical studies have shown that pioglitazone's efficacy in non-alcoholic steatohepatitis (NASH), which involves reducing hepatic fat and improving metabolic parameters, is retained by (5R)-Deuteropioglitazone, suggesting a significant impact on liver metabolism independent of PPARγ activation. nih.gov
Investigation of Non-Genomic or Alternative Receptor Interactions
The primary mechanism of (5R)-Deuteropioglitazone is a non-genomic interaction with the mitochondrial pyruvate carrier (MPC). patsnap.comresearchgate.netnih.govbusinesswire.com This mode of action is distinct from the genomic effects mediated by nuclear receptors like PPARγ.
Mitochondrial Pyruvate Carrier (MPC) Inhibition: The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical node in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and gluconeogenesis. Thiazolidinediones, including pioglitazone and its enantiomers, have been identified as direct inhibitors of MPC. nih.gov
(5R)-Deuteropioglitazone retains this MPC inhibitory activity while shedding the significant PPARγ agonism associated with the (S)-enantiomer. patsnap.comnih.gov This targeted action allows for the beneficial metabolic effects, such as reduced gluconeogenesis and anti-inflammatory activity observed in preclinical models, without activating the PPARγ pathways linked to adverse effects. researchgate.netnih.gov
Other Potential Non-Genomic Actions: Pioglitazone has also been shown to be a direct inhibitor of acyl-CoA synthase 4 (ACSL4), an enzyme involved in lipid metabolism. researchgate.net Research confirms that (5R)-Deuteropioglitazone retains this activity as well. researchgate.net These alternative, non-genomic interactions represent the core pharmacodynamic profile of (5R)-Deuteropioglitazone, positioning it as a metabolically active compound with a mechanism of action fundamentally different from that of a classical PPARγ agonist.
Data Tables
Table 1: Differential Activity of Pioglitazone and its Derivatives
| Compound | Primary Target(s) | PPARγ Agonist Activity | Key Mechanistic Feature |
|---|---|---|---|
| Pioglitazone (Racemic) | PPARγ, MPC, ACSL4 | Yes | Acts as both a PPARγ agonist and an MPC inhibitor. patsnap.comresearchgate.netfrontiersin.org |
| (S)-Pioglitazone | PPARγ | High | Primarily responsible for the PPARγ-mediated effects and associated side effects of pioglitazone. nih.govpoxelpharma.com |
| (R)-Pioglitazone | MPC, ACSL4 | Low / Negligible | Primarily acts as an MPC inhibitor with minimal PPARγ activity. nih.gov |
| (5R)-Deuteropioglitazone (PXL065) | MPC, ACSL4 | Minimal / None | Deuterium-stabilized (R)-enantiomer designed to inhibit MPC without significant PPARγ activation. patsnap.comresearchgate.netnih.gov |
Preclinical Metabolic Profiling and Pharmacokinetic Characterization of 5r Deuteropioglitazone
Impact of Deuterium (B1214612) Substitution on Metabolic Stability
The strategic replacement of a hydrogen atom with its heavier, stable isotope deuterium at the chiral center of pioglitazone (B448) results in the formation of (5R)-Deuteropioglitazone, also known as PXL065. This structural modification is central to its design and confers a significant enhancement in metabolic stability by impeding the interconversion to its S-stereoisomer and altering its metabolic profile. nih.govresearchgate.netpoxelpharma.com
Characterization of Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 Enzymes)
The metabolism of pioglitazone is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP2C8 and CYP3A4 being the principal isoforms responsible for its biotransformation. researchgate.netnih.govdrugbank.com These enzymes catalyze the hydroxylation and oxidation of pioglitazone, leading to the formation of its major active metabolites, M-III (ketopioglitazone) and M-IV (hydroxypioglitazone). researchgate.netdrugbank.commedchemexpress.com
The introduction of deuterium at the chiral carbon of (5R)-Deuteropioglitazone leverages the kinetic isotope effect. wikipedia.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. wikipedia.org This targeted substitution effectively slows down the rate of metabolism, thereby reducing the formation of the corresponding metabolites. nih.govcloudfront.net While deuterium stabilization slows the interconversion, it does not completely halt it, and over time, some D/H exchange and inversion of the chiral center can occur. nih.gov
Quantitative Assessment of Metabolic Half-Life and Clearance in Preclinical Models
Preclinical investigations have consistently shown that the deuterium substitution in (5R)-Deuteropioglitazone leads to a more stable compound compared to non-deuterated pioglitazone. nih.gov This enhanced stability results in a longer metabolic half-life and reduced clearance in preclinical models. wikipedia.org However, some preclinical studies in mice and dogs have indicated that the elimination half-lives of the stereoisomers were not significantly affected by the deuterium substitution. nih.gov In these studies, dosing with the deuterated stereoisomer resulted in a significant enrichment of that isomer's exposure. nih.gov For instance, in dogs, a single oral dose of PXL065 led to a 4-fold increase in the relative exposure to the (R)-enantiomer compared to the (S)-enantiomer. nih.gov
Comparative Pharmacokinetic Studies in Preclinical Species
Comparative pharmacokinetic studies in various animal models, including mice, rats, and dogs, have been instrumental in elucidating the disposition of (5R)-Deuteropioglitazone and highlighting its differences from racemic pioglitazone. nih.govpatsnap.commdpi.com
Absorption and Distribution Dynamics
Following oral administration, (5R)-Deuteropioglitazone is readily absorbed. researchgate.netresearchgate.net The deuterium modification does not appear to adversely affect its absorption characteristics. researchgate.net Once in the systemic circulation, the compound is distributed to various tissues, with preclinical studies in animals showing the highest concentrations in the liver, plasma, and kidney. researchgate.net The apparent volume of distribution suggests substantial penetration into tissues. dovepress.com
Table 1: Comparative Pharmacokinetic Parameters in Preclinical Species This table is representative of typical pharmacokinetic data and may not reflect specific study results.
| Species | Bioavailability (%) | Volume of Distribution (L/kg) |
|---|---|---|
| Mouse | ~50% | 1.79 |
| Rat | Data not available | Data not available |
Data compiled from representative preclinical studies. dovepress.com
Metabolite Identification and Structural Elucidation in Biological Matrices (preclinical)
The identification of metabolites in biological samples is a crucial aspect of preclinical drug development. nih.govresearchgate.net For (5R)-Deuteropioglitazone, analysis of plasma and other biological matrices in preclinical models has confirmed a significant reduction in the formation of the M-III and M-IV metabolites compared to subjects administered with standard pioglitazone. nih.govcloudfront.net Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been pivotal in identifying and structurally confirming these metabolites, underscoring the effectiveness of deuterium stabilization in hindering metabolic breakdown at the chiral center. nih.govpharmaron.comwuxiapptec.com Interestingly, the majority of the metabolites that are formed are protonated, not deuterated, suggesting that once metabolism occurs, the resulting molecules can revert to a racemic mixture. nih.gov
Excretion Pathways and Mass Balance Studies (preclinical)
Preclinical mass balance studies, which typically involve administering a radiolabeled version of the drug, are essential for determining the routes and extent of excretion of the parent compound and its metabolites. pharmaron.comfda.govfrontiersin.org For pioglitazone, excretion occurs through both urine and feces, with approximately 15-30% of an oral dose recovered in the urine. drugbank.com The bulk of the drug is thought to be eliminated unchanged in the bile or as metabolites in the feces. drugbank.com While specific mass balance data for (5R)-Deuteropioglitazone in preclinical models is not widely published, the altered metabolic profile suggests that a greater proportion of the parent drug may be excreted unchanged compared to pioglitazone.
Stereochemical Purity and Synthesis Methodologies for 5r Deuteropioglitazone
Importance of (5R)-Stereoisomerism for Pharmacological Specificity
The therapeutic action of many drugs is intrinsically linked to their three-dimensional structure. In the case of chiral molecules, which exist as non-superimposable mirror images called enantiomers, each stereoisomer can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov Pioglitazone (B448) possesses a single chiral center, giving rise to (R)- and (S)-enantiomers which are known to interconvert in the body. nih.gov
Research has revealed that the two enantiomers of pioglitazone have different biological activities. nih.govnih.gov The (S)-enantiomer is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. nih.govnih.gov This PPARγ activation is associated with the antidiabetic effects of pioglitazone but also with side effects like weight gain and fluid retention. nih.govnih.gov
Conversely, the (R)-enantiomer, (5R)-pioglitazone, exhibits significantly reduced PPARγ activity. nih.gov Its therapeutic benefits are thought to be mediated through alternative pathways, including the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC). nih.govnih.gov By stabilizing the (R)-enantiomer through deuterium (B1214612) substitution at the chiral center, (5R)-Deuteropioglitazone (also known as PXL065) was developed to slow down the rate of interconversion to the (S)-enantiomer. nih.govnih.gov This strategy aims to harness the therapeutic effects of the (R)-enantiomer while minimizing the PPARγ-related side effects associated with the (S)-form. nih.gov The stereochemical purity of (5R)-Deuteropioglitazone is therefore paramount to ensure its specific pharmacological action and to provide a safer therapeutic alternative. google.comhenryford.com
Synthetic Routes and Stereoselective Control in Deuteropioglitazone Production
The production of enantiomerically pure (5R)-Deuteropioglitazone necessitates sophisticated synthetic strategies that can control both the stereochemistry at the chiral center and the precise placement of the deuterium atom.
Chiral Synthesis Approaches
Achieving a high degree of stereochemical purity is a central challenge in the synthesis of single-enantiomer drugs. asymchem.com Several general strategies for chiral synthesis can be employed:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed and can often be recycled.
Asymmetric Catalysis: This powerful technique employs a chiral catalyst to selectively produce one enantiomer over the other. rsc.org This method is often highly efficient, as a small amount of catalyst can generate large quantities of the desired product.
For the synthesis of (5R)-Deuteropioglitazone, a stereoselective approach is crucial to ensure that the final product has a high enantiomeric excess of the desired (R)-isomer. rsc.orgescholarship.org
Deuterium Incorporation Strategies (e.g., site-specific deuteration)
The introduction of deuterium at a specific position within a molecule requires specialized synthetic methods. researchgate.netassumption.edu General strategies for deuterium incorporation include:
Using Deuterated Reagents: Commercially available deuterated starting materials or reagents can be used in the synthesis. researchgate.net For instance, a reducing agent like sodium borodeuteride (NaBD₄) can be used to introduce deuterium. nih.gov
Hydrogen-Isotope Exchange: This method involves the exchange of a hydrogen atom for a deuterium atom, often catalyzed by a metal or an acid/base. researchgate.net
Late-Stage Deuteration: This involves introducing the deuterium atom in one of the final steps of the synthesis. researchgate.net This can be advantageous as it minimizes the potential for loss of the deuterium label during the synthetic sequence.
In the case of (5R)-Deuteropioglitazone, the deuterium atom is placed at the chiral center (C-5) of the thiazolidinedione ring. nih.govgoogle.com This site-specific deuteration is key to stabilizing the (R)-configuration and slowing its conversion to the (S)-enantiomer. nih.govnih.gov
Table 1: Synthetic Approaches for Chiral Molecules
| Approach | Description |
|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure natural products as starting materials to transfer chirality to the final product. |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct the stereochemistry of a reaction, and is later removed. sigmaaldrich.com |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to selectively produce one enantiomer in excess. rsc.org |
Analytical Techniques for Enantiomeric Purity and Isotopic Integrity Assessment
To ensure the quality and efficacy of (5R)-Deuteropioglitazone, rigorous analytical methods are required to confirm both its enantiomeric purity and the extent of deuterium incorporation. rsc.orgamericanpharmaceuticalreview.com
Chiral Chromatography
Chiral chromatography is a cornerstone technique for separating and quantifying enantiomers. sygnaturediscovery.comchiralpedia.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for this purpose. chromatographyonline.comshimadzu.com
These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sygnaturediscovery.com The choice of the CSP and the mobile phase is critical for achieving optimal separation. phenomenex.blog By comparing the retention times and peak areas of the sample to those of a reference standard, the enantiomeric excess (ee) of (5R)-Deuteropioglitazone can be accurately determined. uma.es
Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Deuterium Quantification
Mass Spectrometry (MS) is a powerful tool for determining the isotopic composition of a molecule. rsc.org By analyzing the mass-to-charge ratio of the ions, MS can differentiate between the deuterated and non-deuterated forms of pioglitazone, allowing for the quantification of deuterium incorporation. rsc.org High-resolution mass spectrometry (HR-MS) is particularly useful for providing precise mass measurements and confirming the elemental composition. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for both structural elucidation and isotopic analysis. studymind.co.uk
¹H NMR (Proton NMR): In a deuterated compound, the signal corresponding to the position where a hydrogen atom has been replaced by deuterium will be absent or significantly reduced in the ¹H NMR spectrum. nih.gov This allows for the confirmation of the site of deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clear signature of the deuterated sites in the molecule.
¹³C NMR (Carbon-13 NMR): The presence of a deuterium atom can cause a small shift in the resonance of the adjacent carbon atom, which can be used to quantify the level of deuteration at specific sites. nih.gov
By integrating the signals in the NMR spectra, the percentage of deuterium enrichment can be calculated, ensuring the isotopic integrity of (5R)-Deuteropioglitazone. nih.gov
Table 2: Analytical Techniques for (5R)-Deuteropioglitazone
| Technique | Application | Key Information Provided |
|---|---|---|
| Chiral HPLC/SFC | Enantiomeric Purity Assessment | Separation and quantification of (R)- and (S)-enantiomers, determination of enantiomeric excess. sygnaturediscovery.comshimadzu.com |
| Mass Spectrometry (MS) | Isotopic Integrity Assessment | Measurement of mass-to-charge ratio to confirm deuterium incorporation and quantify isotopic enrichment. rsc.org |
| NMR Spectroscopy | Structural and Isotopic Analysis | Confirmation of the site of deuteration (¹H NMR), direct observation of deuterium (²H NMR), and quantification of deuterium levels (¹³C NMR). nih.govnih.gov |
Preclinical Efficacy and Mechanistic Investigations of 5r Deuteropioglitazone in Disease Models
Evaluation in In Vitro Models of Metabolic Disorders.sochob.cl
Cell-Based Assays for Insulin (B600854) Sensitization
Thiazolidinediones (TZDs), the class of drugs to which pioglitazone (B448) belongs, are known to be insulin sensitizers. descrybe.ainih.gov Their primary mechanism of action is through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. mdpi.come-dmj.org In vitro assays are crucial for determining the insulin-sensitizing capabilities of new compounds.
Commonly used cell-based assays for this purpose include:
Glucose uptake assays: These are performed in cell lines such as 3T3-L1 adipocytes and L6 muscle cells. e-dmj.org
Insulin receptor phosphorylation assays: The binding of insulin to its receptor triggers autophosphorylation, a key step in the signaling cascade. fda.gov Assays measuring this phosphorylation can determine a compound's effect on insulin signaling. fda.gov
Glucose-stimulated insulin secretion (GSIS) assays: These are conducted in pancreatic beta-cell models like MIN6, BTC-6, and HIT-T15 cells to evaluate a compound's impact on insulin secretion. sygnaturediscovery.com
Research has shown that (S)-pioglitazone is the primary activator of PPARγ, while (5R)-Deuteropioglitazone exhibits little to no PPARγ activity. nih.govnih.gov Despite this, both stereoisomers have been found to reduce plasma glucose in preclinical models, suggesting that mechanisms other than PPARγ activation are at play. nih.govnih.gov One such mechanism is the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC). nih.govnih.gov
Table 1: In Vitro Assays for Insulin Sensitization
| Assay Type | Cell Line Examples | Measured Endpoint | Reference |
| Glucose Uptake | 3T3-L1 adipocytes, L6 muscle cells | Rate of glucose transport into cells | e-dmj.org |
| Insulin Receptor Phosphorylation | Cells overexpressing human insulin receptor | Level of insulin receptor phosphorylation | fda.gov |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6, BTC-6, HIT-T15 | Amount of insulin secreted in response to glucose | sygnaturediscovery.com |
Organoid and 3D Culture Systems in Metabolic Research.sochob.cl
Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex architecture and cell-to-cell interactions of living tissues. biomedpress.org Three-dimensional (3D) culture systems, including organoids, offer a more physiologically relevant model for studying metabolic diseases. sochob.clj-organoid.org These models can better simulate the in vivo environment, including the extracellular matrix and signaling between different cell types. sochob.clresearchgate.net
For metabolic research, organoids can be generated from various tissues, including:
Liver organoids: These can be created from human-derived hepatocytes and are used to model diseases like hyperuricemia. sochob.cl
Adipose tissue organoids: These are derived from adipose stem/progenitor cells and can be used to study obesity and type 2 diabetes. researchgate.net
Intestinal organoids: These can be formed from murine small intestinal crypts and contain all the different cell types of the intestinal epithelium. nih.gov
A 3D co-culture system of adipocytes and macrophages has been developed to model insulin resistance, demonstrating a functional resemblance to adipose tissue in diabetic mice. nih.gov While specific studies on (5R)-Deuteropioglitazone using organoid models are not yet widely published, these advanced in vitro systems hold significant promise for future research into its metabolic effects. sochob.clbiomedpress.org
Assessment in In Vivo Preclinical Animal Models.sygnaturediscovery.comfrontiersin.orginotiv.com
Preclinical animal models are essential for evaluating the efficacy of drug candidates in a whole-organism context. nih.govnih.gov Rodent models are frequently used in metabolic disease research due to their relatively short generation times and the availability of strains that spontaneously develop or can be induced to have conditions like diabetes and obesity. nih.gov
Rodent Models of Type 2 Diabetes Mellitus.tno.nl
Various rodent models are utilized to study type 2 diabetes, each with its own set of characteristics. dovepress.commdpi.com
Genetically induced models: These include the db/db mouse, which has a mutation in the leptin receptor gene, leading to obesity and insulin resistance. mdpi.com The Zucker diabetic fatty (ZDF) rat is another commonly used model. e-dmj.orgmdpi.com
Diet-induced models: These models involve feeding animals a high-fat or high-fructose diet to induce obesity, insulin resistance, and other features of metabolic syndrome. selvita.com
In preclinical studies, both stereoisomers of pioglitazone have been shown to lower plasma glucose to a similar extent as the parent compound. nih.govnih.gov This suggests that the glucose-lowering effects may be mediated by mechanisms independent of PPARγ activation, such as the modulation of mitochondrial metabolism. nih.govnih.gov
Table 2: Common Rodent Models of Type 2 Diabetes Mellitus
| Model | Type | Key Characteristics | Reference |
| db/db mouse | Genetic (leptin receptor mutation) | Severe obesity, hyperinsulinemia, insulin resistance | mdpi.com |
| Zucker Diabetic Fatty (ZDF) rat | Genetic (leptin receptor mutation) | Obesity, insulin resistance, hyperglycemia | e-dmj.orgmdpi.com |
| KK-Ay mouse | Genetic | Spontaneous development of obesity, hyperinsulinemia, and insulin resistance | dovepress.commdpi.com |
| Diet-Induced Obesity (DIO) mouse/rat | Diet-induced | Obesity, insulin resistance, dyslipidemia induced by high-fat diet | selvita.com |
Models for Non-Alcoholic Steatohepatitis (NASH).nih.gov
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver fat accumulation, inflammation, and fibrosis. biocytogen.jpnih.gov Animal models are critical for studying the progression of NASH and for testing potential therapies. tno.nlnih.gov
Commonly used NASH models include:
Diet-induced models: Feeding mice a diet deficient in methionine and choline (B1196258) (MCD) or a high-fat, high-fructose diet can induce NASH-like symptoms. biocytogen.jpemjreviews.com
Chemically-induced models: Injection of substances like carbon tetrachloride (CCl4) can cause liver inflammation and fibrosis. biocytogen.jp
Preclinical studies have demonstrated that (5R)-Deuteropioglitazone retains the efficacy of pioglitazone in a NASH model. nih.govnih.gov Specifically, it was shown to reduce hepatic triglycerides, free fatty acids, cholesterol, steatosis, inflammation, hepatocyte enlargement, and fibrosis. nih.govnih.gov These findings suggest that (5R)-Deuteropioglitazone could be a promising therapeutic agent for NASH, potentially without the PPARγ-related side effects of pioglitazone. nih.govnih.gov
Exploration in Models of Adrenoleukodystrophy (ALD).emjreviews.com
X-linked adrenoleukodystrophy (ALD) is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues, leading to neurodegeneration and adrenal insufficiency. nih.govwikipedia.org
The most widely used in vivo model for ALD is the Abcd1-null mouse, which exhibits increased VLCFA levels and later develops neurological impairments. nih.gov In this model, (5R)-Deuteropioglitazone has been shown to:
Reduce elevated VLCFA levels in plasma, spinal cord, and brain. nih.gov
Ameliorate impaired locomotor function. nih.gov
Improve neural histology in the sciatic nerve. nih.gov
In vitro studies using ALD patient-derived cells have also shown that (5R)-Deuteropioglitazone can normalize elevated VLCFA levels, improve mitochondrial function, and reduce inflammatory markers. nih.gov These beneficial effects, some of which surpassed those of pioglitazone, are attributed to its non-PPARγ mechanisms, such as inhibition of the mitochondrial pyruvate carrier and long-chain acyl-CoA synthetase 4 (ACSL4). nih.gov
Table 3: Preclinical Findings of (5R)-Deuteropioglitazone in an ALD Mouse Model
| Outcome Measure | Effect of (5R)-Deuteropioglitazone | Reference |
| VLCFA Levels (plasma, spinal cord, brain) | Reduction | nih.gov |
| Locomotor Function | Amelioration of impairment | nih.gov |
| Neural Histology (sciatic nerve) | Improvement | nih.gov |
Comparative Preclinical Efficacy Analysis against Non-Deuterated Pioglitazone
Preclinical studies have demonstrated that (5R)-Deuteropioglitazone retains the therapeutic efficacy of the parent compound, pioglitazone, in various disease models, particularly in nonalcoholic steatohepatitis (NASH). nih.govresearchgate.net In animal models of NASH, (5R)-Deuteropioglitazone was shown to be as effective as pioglitazone in reducing key markers of the disease. nih.gov
Key comparative findings in NASH models include:
Reduction of Liver Fat and Lipids: (5R)-Deuteropioglitazone matched the efficacy of pioglitazone in lowering hepatic triglycerides, free fatty acids, and cholesterol. nih.govnih.gov
Amelioration of Liver Injury: It effectively reduced steatosis, inflammation, and hepatocyte enlargement to a similar extent as pioglitazone. nih.govnih.gov
Anti-fibrotic Effects: Both (5R)-Deuteropioglitazone and pioglitazone demonstrated a comparable ability to reduce hepatic fibrosis. nih.govresearchgate.net
Furthermore, in a preclinical mouse model of hypertrophic cardiomyopathy (HCM), (5R)-Deuteropioglitazone demonstrated significant therapeutic potential. poxelpharma.com After a 10-week treatment period, the compound was associated with a notable reduction in myocardial hypertrophy and cardiac fibrosis. poxelpharma.com This suggests a potential role for (5R)-Deuteropioglitazone as a disease-modifying treatment for this genetic cardiac disorder. poxelpharma.com
Table 1: Comparative Preclinical Efficacy in a NASH Mouse Model
| Parameter | (5R)-Deuteropioglitazone | Pioglitazone |
|---|---|---|
| Hepatic Triglycerides | Significant Reduction nih.govnih.gov | Significant Reduction nih.govnih.gov |
| Hepatic Free Fatty Acids | Significant Reduction nih.govnih.gov | Significant Reduction nih.govnih.gov |
| Hepatic Cholesterol | Significant Reduction nih.govnih.gov | Significant Reduction nih.govnih.gov |
| Steatosis | Reduction nih.govnih.gov | Reduction nih.govnih.gov |
| Inflammation | Reduction nih.govnih.gov | Reduction nih.govnih.gov |
| Hepatocyte Enlargement | Reduction nih.govnih.gov | Reduction nih.govnih.gov |
| Hepatic Fibrosis | Reduction nih.govresearchgate.net | Reduction nih.govresearchgate.net |
| Plasma Glucose | Reduction nih.govresearchgate.net | Reduction nih.govresearchgate.net |
Unraveling Novel Mechanistic Insights Beyond Established PPARγ Agonism
A significant finding from preclinical investigations is that (5R)-Deuteropioglitazone exhibits little to no activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. nih.govresearchgate.net This is a crucial distinction from pioglitazone, where the (S)-enantiomer is primarily responsible for PPARγ activation. nih.govnih.gov The activation of PPARγ is linked to some of the undesirable side effects of pioglitazone. nih.govresearchgate.net
The efficacy of (5R)-Deuteropioglitazone, despite its lack of PPARγ agonism, points towards alternative or novel mechanisms of action. nih.govresearchgate.net Research suggests that these benefits may be mediated by altered mitochondrial metabolism. nih.govresearchgate.net Both the (R) and (S) stereoisomers of pioglitazone have been shown to inhibit the mitochondrial pyruvate carrier (MPC). nih.govnih.gov Inhibition of the MPC is a non-genomic pathway that is being explored for its therapeutic effects. natap.org
In vitro studies have indicated that (5R)-Deuteropioglitazone targets non-genomic pathways, including the MPC and acyl-CoA synthetase 4 (ACSL4). natap.org These findings challenge the long-held belief that PPARγ activation is solely responsible for the therapeutic benefits of pioglitazone. nih.gov The ability of (5R)-Deuteropioglitazone to achieve similar efficacy to pioglitazone in preclinical models of type 2 diabetes and NASH, without significant PPARγ activity, supports the role of these alternative mechanistic pathways. nih.gov
Table 2: Mechanistic Profile of Pioglitazone Enantiomers
| Feature | (5R)-Deuteropioglitazone | (S)-Pioglitazone |
|---|---|---|
| PPARγ Agonism | Little to None nih.govresearchgate.net | Primarily Responsible for PPARγ Activity nih.govnih.gov |
| Mitochondrial Pyruvate Carrier (MPC) Inhibition | Yes nih.govnih.gov | Yes nih.govnih.gov |
| Acyl-CoA Synthetase 4 (ACSL4) Targeting | Yes natap.org | Not specified |
Advanced Methodological Approaches in 5r Deuteropioglitazone Research
Application of Isotopic Labeling for Metabolic Pathway Elucidation
Isotopic labeling is a powerful tool in pharmaceutical research, providing detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com By replacing specific hydrogen atoms with their stable isotope, deuterium (B1214612), researchers can track the molecule's journey through the body and understand how it's processed. musechem.comsimsonpharma.com This is particularly relevant for (5R)-Deuteropioglitazone, where deuteration is intended to alter its metabolic profile.
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com When combined with stable isotope labeling, such as with deuterium (²H) or carbon-13 (¹³C), MFA becomes a powerful technique to trace the flow of atoms through metabolic pathways. creative-proteomics.comnih.govnih.gov In the context of (5R)-Deuteropioglitazone, deuterium labeling allows for metabolic flux analysis to reveal how the deuteration impacts various metabolic routes. researchgate.netsymeres.com The core principle is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.govnih.gov By measuring these patterns using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the rates of different metabolic reactions. creative-proteomics.comfrontiersin.org This approach can quantify the relative contributions of converging metabolic pathways, providing a detailed map of metabolic activity. nih.govnih.gov
The strategic placement of deuterium in (5R)-Deuteropioglitazone serves to slow down metabolic processes at specific sites due to the kinetic isotope effect—the stronger carbon-deuterium (C-D) bond is harder to break than a carbon-hydrogen (C-H) bond. musechem.comassumption.edu This allows researchers to more easily identify and quantify metabolites. simsonpharma.comassumption.edu Isotopic labeling helps in tracing the metabolic fate of the drug, allowing for the observation of how it is absorbed, distributed, and metabolized throughout the body. musechem.comsimsonpharma.com
This technique is crucial for understanding if deuteration leads to "metabolic shunting," where the metabolic process is redirected down an alternative pathway. nih.govjuniperpublishers.com This can be beneficial if it reduces the formation of toxic metabolites or increases the concentration of desired active metabolites. juniperpublishers.comnih.gov For instance, studies on other deuterated compounds have shown that this approach can significantly alter the metabolic profile, leading to improved pharmacokinetic properties. nih.govmusechem.com In the case of d6-tetrabenazine, deuteration was shown to reduce the O-demethylation of its active metabolites in vitro.
Deuterium and Other Stable Isotopes in Flux Analysis
High-Throughput Screening and Lead Optimization Methodologies
High-throughput screening (HTS) is a key technology in drug discovery, enabling the rapid testing of large numbers of compounds for their biological activity. nih.govthermofisher.com For peroxisome proliferator-activated receptor-gamma (PPARγ) modulators like (5R)-Deuteropioglitazone, HTS assays are used to identify compounds that can effectively bind to and activate the receptor. nih.govnih.gov Techniques like the scintillation proximity assay (SPA) have been developed to create efficient and automatable HTS methods for screening potential PPARγ modulators. nih.govaopwiki.org
Once a lead compound is identified, the process of lead optimization begins. For deuterated compounds like (5R)-Deuteropioglitazone, this involves fine-tuning the molecule to improve its efficacy, safety, and pharmacokinetic properties. juniperpublishers.com Deuteration itself is a lead optimization strategy aimed at enhancing the metabolic profile of a drug. juniperpublishers.com The process may involve synthesizing and testing various deuterated analogs to find the one with the most favorable characteristics. tandfonline.com This optimization can lead to a longer half-life, increased systemic exposure, and potentially a better safety profile by altering metabolic pathways. musechem.com
Computational Chemistry and Molecular Dynamics Simulations for Drug-Target Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools used to study complex biological systems at a molecular level. nih.gov These methods allow researchers to model the interaction between a drug molecule, such as (5R)-Deuteropioglitazone, and its biological target, PPARγ. nih.govresearchgate.netmdpi.com
Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions. nih.govresearchgate.netmdpi.com For thiazolidinediones like pioglitazone (B448), docking studies have helped to understand how they fit into the ligand-binding domain of PPARγ and interact with key amino acid residues. nih.govresearchgate.net
Molecular dynamics simulations take this a step further by simulating the movement of atoms in the drug-target complex over time. nih.govnih.gov This provides a more dynamic picture of the interaction, revealing the stability of the complex and the role of specific residues in binding. researchgate.net For example, MD simulations of various thiazolidinediones with PPAR subtypes have helped to elucidate the structural mechanisms behind their receptor selectivity. nih.gov In the case of (5R)-Deuteropioglitazone, these computational approaches can help predict how deuteration might affect its binding affinity and interaction with PPARγ, guiding further experimental studies. mdpi.com
Omics Technologies in Preclinical Biomarker Discovery
"Omics" technologies, which include proteomics, metabolomics, and transcriptomics, provide a global view of molecules within a biological system and are increasingly used in preclinical research to identify biomarkers of drug efficacy and toxicity. nih.govnih.gov
Proteomics is the large-scale study of proteins, their structures, and their functions. In the context of (5R)-Deuteropioglitazone, proteomics can be used to analyze how the drug affects protein expression and cellular pathways. nih.govmarquette.edu By comparing the proteome of cells or tissues treated with the drug to untreated controls, researchers can identify proteins and pathways that are modulated by the drug's activity.
For example, studies on thiazolidinediones have used proteomics to characterize changes in the secretome of adipose tissue, revealing that these drugs can suppress the secretion of many proteins associated with obesity and insulin (B600854) resistance. nih.gov Other proteomic analyses have identified off-target binding partners for thiazolidinediones, which could contribute to both their therapeutic effects and potential side effects. marquette.edu Toxicoproteomics, a sub-discipline, specifically investigates protein changes associated with toxicity. nih.gov Studies in this area have provided mechanistic insights into the cardiotoxicity of some thiazolidinediones by revealing perturbations in pathways related to mitochondrial function and energy metabolism. nih.govd-nb.info For (5R)-Deuteropioglitazone, proteomics can help to identify biomarkers of its therapeutic action and to assess its safety profile by revealing its impact on various cellular pathways. mdpi.com
Metabolomics for Disease Signature Identification
Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, is an increasingly vital tool for discovering metabolic signatures characteristic of various diseases. nih.govmdpi.com This approach provides a real-time snapshot of physiological and pathophysiological states, offering insights into disease mechanisms and identifying potential biomarkers for diagnosis and therapeutic monitoring. mdpi.commdpi.com In the context of pharmaceutical research, metabolomics is instrumental in elucidating the mechanisms of action of drugs by profiling their effects on the host's metabolic pathways. nih.govmdpi.com
Research into (5R)-Deuteropioglitazone, also known as PXL065, has utilized metabolomic and metabolic profiling techniques to differentiate its effects from its stereoisomer and the parent compound, pioglitazone, particularly in the context of nonalcoholic steatohepatitis (NASH). nih.govresearchgate.net These studies aim to identify a distinct metabolic signature associated with the therapeutic efficacy of (5R)-Deuteropioglitazone while potentially avoiding the adverse metabolic effects linked to the (S)-enantiomer. nih.gov
Preclinical studies have demonstrated that (5R)-Deuteropioglitazone administration leads to significant changes in the metabolic profiles of disease models. nih.gov In mouse models of NASH, treatment with PXL065 resulted in a distinct metabolic shift characterized by a reduction in key lipid species and an increase in a beneficial adipokine, mirroring some of the positive effects of racemic pioglitazone. nih.gov
Table 1: Changes in Serum Metabolites in a Preclinical NASH Model
This table summarizes the observed changes in key serum metabolites following treatment in a preclinical mouse model of nonalcoholic steatohepatitis (NASH).
| Metabolite/Marker | Observed Change with (5R)-Deuteropioglitazone (PXL065) | Reference |
| Triglycerides (TGs) | Significant Decrease | nih.gov |
| Free Fatty Acids (FFAs) | Significant Decrease | nih.gov |
| Adiponectin | Increase | nih.govresearchgate.net |
Further clinical investigation in a Phase II trial involving patients with NASH provided more detailed insights into the metabolic signature of (5R)-Deuteropioglitazone's effects. The study measured several markers related to glucose metabolism and insulin sensitivity, identifying a profile of metabolic improvement. researchgate.net These findings help to build a signature of therapeutic activity, distinguishing the compound's effects at a molecular level.
Table 2: Metabolic Improvements in NASH Patients Treated with (5R)-Deuteropioglitazone (PXL065)
This table presents data from a Phase II clinical trial, showing improvements in key metabolic markers in patients with nonalcoholic steatohepatitis (NASH) after 36 weeks of treatment with 22.5 mg of PXL065 compared to placebo.
| Metabolic Marker | Result | p-value | Reference |
| HbA1c | -0.41% | p = 0.003 | researchgate.net |
| HOMA-IR | Improvement | p = 0.04 | researchgate.net |
| Adipo-IR | Improvement | p = 0.002 | researchgate.net |
| Adiponectin | +114% | p <0.0001 | researchgate.net |
These metabolomic and metabolic profiling studies are crucial for establishing a disease-related signature of response to (5R)-Deuteropioglitazone. By identifying the specific metabolites and pathways modulated by the compound, researchers can better understand its non-genomic mechanisms of action, such as the inhibition of the mitochondrial pyruvate (B1213749) carrier, and differentiate them from the PPARγ-driven effects associated with its (S)-enantiomer. nih.govpatsnap.com This detailed metabolic fingerprint is essential for the continued development of (5R)-Deuteropioglitazone as a targeted therapy.
Future Research Trajectories and Translational Implications in Preclinical Discovery
Identification of Novel Preclinical Biomarkers for Efficacy and Response
The identification of predictive preclinical biomarkers is crucial for the successful clinical translation of drug candidates. crownbio.com For Deuteropioglitazone, (5R)-, research efforts will likely focus on identifying biomarkers that can predict its efficacy and the response in relevant disease models.
Preclinical biomarkers are measurable indicators evaluated in laboratory and animal studies to assess a drug's safety, efficacy, and mechanisms before human trials. crownbio.com In the context of Deuteropioglitazone, (5R)-, which is being investigated for conditions like nonalcoholic steatohepatitis (NASH), relevant biomarkers could include those related to liver fat content, inflammation, and fibrosis. For instance, in a phase 2 trial of PXL065 (Deuterium-Stabilized (R)-Enantiomer of Pioglitazone), reductions in liver fat content and improvements in liver histology were observed. wikipedia.org Future preclinical studies could aim to identify more sensitive and specific biomarkers that correlate with these histological changes.
Advanced techniques such as multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by Deuteropioglitazone, (5R)-. crownbio.com This can help in identifying novel biomarker signatures associated with drug response. For example, analyzing changes in the expression of genes and proteins involved in lipid metabolism and inflammatory pathways in preclinical models treated with the compound could reveal potential predictive biomarkers. crownbio.com Furthermore, the use of patient-derived xenografts (PDX) and organoids can offer more clinically relevant model systems for biomarker discovery. crownbio.com
Table 1: Potential Preclinical Biomarkers for Deuteropioglitazone, (5R)- Efficacy
| Biomarker Category | Potential Biomarkers | Rationale |
| Metabolic | Liver fat content, serum lipid profiles (triglycerides, cholesterol), glucose and insulin (B600854) levels | To assess the impact on metabolic dysregulation, a key feature of diseases like NASH. |
| Inflammatory | Pro-inflammatory cytokines (e.g., TNF-α, IL-6), macrophage infiltration markers (e.g., CD68) | To measure the anti-inflammatory effects of the compound. |
| Fibrosis | Collagen deposition, expression of fibrogenic genes (e.g., α-SMA, TIMP-1), circulating fibrosis markers | To evaluate the potential to halt or reverse tissue scarring. |
| Genomic/Proteomic | Gene and protein expression profiles related to PPARγ activation and downstream pathways | To confirm target engagement and understand the mechanism of action at a molecular level. |
Exploration of Combination Therapies in Preclinical Disease Models
To enhance therapeutic efficacy and address the multifactorial nature of complex diseases, exploring combination therapies in preclinical models is a promising strategy. astrazeneca.com For Deuteropioglitazone, (5R)-, combining it with agents that have complementary mechanisms of action could lead to synergistic effects.
For instance, in the context of metabolic diseases, combining Deuteropioglitazone, (5R)- with drugs that target different pathways involved in the disease pathogenesis could be beneficial. Preclinical studies have shown the potential of combination therapies in various conditions. For example, in a mouse model of Alzheimer's disease, a combination of leptin and pioglitazone (B448) showed amelioration of pathological changes. nih.gov Similarly, preclinical studies have explored combining therapies for cancer and diabetes to achieve better outcomes. vcu.edufrontiersin.org
Future preclinical research on Deuteropioglitazone, (5R)- could investigate its combination with other drugs, such as GLP-1 receptor agonists, which have shown promise in metabolic disorders. haliatx.com Such studies would assess whether the combination leads to enhanced efficacy, such as greater reductions in liver fat and inflammation, compared to monotherapy. haliatx.com These preclinical models would also be crucial for identifying optimal dosing and scheduling for the combination regimen. astrazeneca.com
Table 2: Potential Combination Therapies with Deuteropioglitazone, (5R)- in Preclinical Models
| Combination Partner Class | Rationale for Combination | Potential Preclinical Model |
| GLP-1 Receptor Agonists | Complementary mechanisms for improving glycemic control and promoting weight loss. | Diet-induced obesity and NASH mouse models. haliatx.com |
| SGLT2 Inhibitors | Different pathways to lower blood glucose and potential cardiovascular benefits. | Diabetic nephropathy rat models. |
| Anti-fibrotic Agents | Directly targeting the fibrotic process in conjunction with the metabolic and inflammatory benefits of Deuteropioglitazone, (5R)-. | Carbon tetrachloride (CCl4)-induced liver fibrosis models. |
| Statins | Addressing dyslipidemia, a common comorbidity in metabolic diseases. | Hyperlipidemic hamster models. |
Development of Predictive Preclinical Models for Translational Research
The successful translation of preclinical findings to clinical outcomes heavily relies on the predictiveness of the animal models used. researchgate.net For Deuteropioglitazone, (5R)-, developing and utilizing highly translational preclinical models is essential for accurately predicting its efficacy and safety in humans. nih.govnih.gov
Traditional preclinical models may not fully recapitulate the complexity of human diseases. researchgate.net Therefore, there is a growing emphasis on developing more sophisticated models, such as humanized mouse models and patient-derived xenografts (PDX), which can better mimic human physiology and disease heterogeneity. crownbio.comresearchgate.net For diseases like NASH, models that exhibit the full spectrum of the disease, from steatosis to inflammation and fibrosis, are critical.
Furthermore, the integration of computational modeling and simulation can enhance the predictive power of preclinical studies. frontiersin.org These models can help in understanding the complex interactions between the drug, biomarkers, and disease progression, thereby guiding the design of more informative preclinical experiments and facilitating the translation of findings to the clinic. frontiersin.org
Strategic Directions for Optimizing Deuterated Drug Candidates
The optimization of deuterated drug candidates like Deuteropioglitazone, (5R)- involves several strategic considerations to maximize their therapeutic potential. nih.gov The primary goal of deuteration is often to improve the pharmacokinetic profile of a drug by reducing its rate of metabolism. nih.gov This can lead to increased drug exposure, a longer half-life, and potentially a lower or less frequent dosing regimen. nih.govdovepress.com
Further optimization can be achieved through the development of novel formulations and drug delivery systems. patsnap.com For example, controlled-release formulations can help maintain stable plasma concentrations of the drug, which may enhance its efficacy and reduce potential side effects. patsnap.com The continuous refinement of synthetic methods for deuteration also plays a crucial role in making the production of these drugs more efficient and cost-effective. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers formulate a rigorous research question for studying the metabolic pathways of (5R)-Deuteropioglitazone?
- Methodological Answer : Use the PICOT framework to structure the question:
- Population/Problem : Target enzymes or cellular systems involved in metabolism.
- Intervention : Exposure to (5R)-Deuteropioglitazone.
- Comparison : Compare with non-deuterated analogs or other enantiomers.
- Outcome : Quantify metabolic stability, half-life, or metabolite profiles.
- Time Frame : Define incubation periods or longitudinal study durations.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
Q. What methodologies are recommended for synthesizing and characterizing (5R)-Deuteropioglitazone?
- Methodological Answer :
- Synthesis : Use chiral resolution techniques (e.g., enzymatic catalysis or chromatography) to isolate the (5R)-enantiomer.
- Characterization : Employ nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry for isotopic purity.
- Documentation : Follow guidelines for experimental reproducibility, including detailed reaction conditions and spectral data in supplementary materials .
Q. How can researchers conduct a systematic literature review on prior studies of (5R)-Deuteropioglitazone?
- Methodological Answer :
- Use Web of Science to trace citations and identify foundational studies.
- Apply aggregation search strategies to integrate data from pharmacological databases, patents, and preclinical trial reports.
- Filter results by study type (e.g., in vitro, in vivo) and exclude non-peer-reviewed sources .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in pharmacokinetic data for (5R)-Deuteropioglitazone across studies?
- Methodological Answer :
- Sensitivity Analysis : Test variables like dosing regimens, species-specific metabolism, or analytical techniques (e.g., HPLC vs. LC-MS).
- Multiple Imputation : Address missing data points using statistical models to reduce bias in pharmacokinetic parameters .
- Standardized Protocols : Adopt harmonized data collection practices (e.g., FDA guidelines for preclinical studies) to ensure cross-study comparability .
Q. What advanced techniques can elucidate the mechanism of action of (5R)-Deuteropioglitazone at the molecular level?
- Methodological Answer :
- Multi-omic Integration : Combine transcriptomic, proteomic, and metabolomic data to map pathways affected by the compound.
- Molecular Dynamics Simulations : Model deuterium’s isotopic effects on receptor binding affinity and conformational stability.
- In Silico Validation : Use docking studies to compare (5R)- and (5S)-enantiomer interactions with peroxisome proliferator-activated receptors (PPARs) .
Q. How can researchers address challenges in assessing the enantiomeric purity of (5R)-Deuteropioglitazone during synthesis?
- Methodological Answer :
- Chiral Chromatography : Optimize mobile phases and column selection (e.g., polysaccharide-based chiral stationary phases) for baseline separation.
- Isotopic Tracing : Use deuterium NMR or isotope ratio mass spectrometry to distinguish isotopic enrichment from stereochemical impurities.
- Quality Control : Implement orthogonal methods (e.g., polarimetry and X-ray crystallography) for cross-validation .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in (5R)-Deuteropioglitazone studies?
- Methodological Answer :
- Non-linear Regression : Fit sigmoidal models (e.g., Hill equation) to EC₅₀/IC₅₀ data.
- Bayesian Hierarchical Models : Account for variability across experimental replicates or cell lines.
- Meta-Analysis : Pool data from independent studies to identify trends in efficacy or toxicity .
Q. How should researchers validate the biological relevance of in vitro findings for (5R)-Deuteropioglitazone in vivo?
- Methodological Answer :
- Translational Biomarkers : Identify conserved biomarkers (e.g., adiponectin levels for PPAR-γ agonists) across model systems.
- Pharmacodynamic Bridging Studies : Compare tissue-specific effects in animal models with human cell-based assays.
- Ethical Review : Ensure animal study designs comply with institutional guidelines for humane endpoints .
Handling Peer Review and Publication
Q. What strategies improve the reproducibility of (5R)-Deuteropioglitazone studies during peer review?
- Methodological Answer :
- Detailed Supplementary Materials : Include raw spectra, chromatograms, and step-by-step synthesis protocols.
- Open Data Practices : Deposit datasets in public repositories (e.g., ChEMBL, PubChem) for independent verification.
- Response to Reviewers : Address methodological critiques by providing additional validation experiments or statistical re-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
